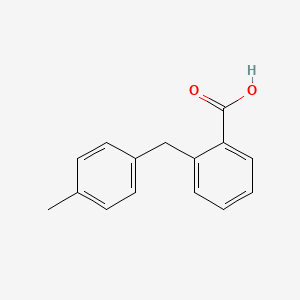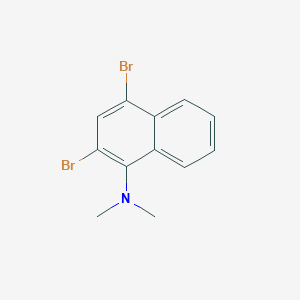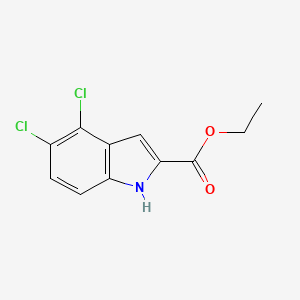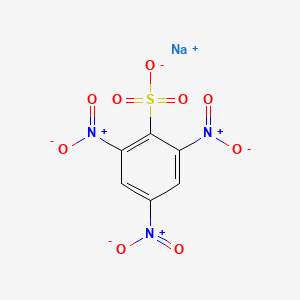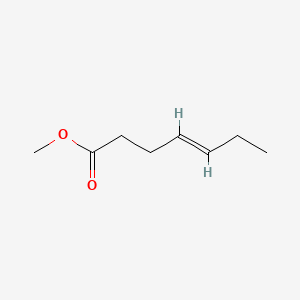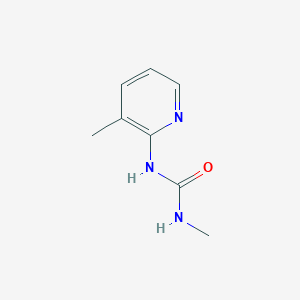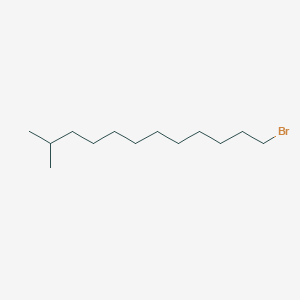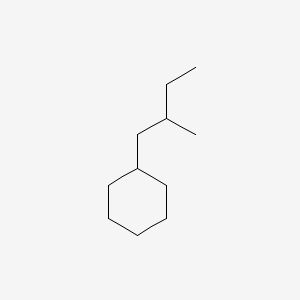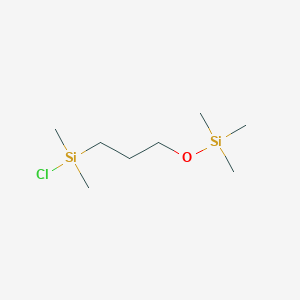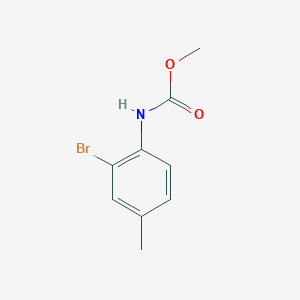
methyl N-(2-bromo-4-methylphenyl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of “methyl N-(2-bromo-4-methylphenyl)carbamate” is characterized by a bromochlorophenyl ring inclined to the methylcarbamate unit . The exact structure can be determined using various spectroscopic techniques .Physical and Chemical Properties Analysis
“this compound” has specific physical and chemical properties, including its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .Scientific Research Applications
Photolabile Protecting Groups
Methyl N-(2-bromo-4-methylphenyl)carbamate and its related compounds have applications as photolabile protecting groups. This protecting group is easily incorporated and can be removed by photolysis in protic solvents, thus making it a useful tool in synthetic chemistry (Loudwig & Goeldner, 2001).
Chromatographic Techniques
These compounds are also significant in chromatography. They have been used in high-performance liquid chromatographic (HPLC) techniques for the detection of carbamate insecticides at nanogram levels, showcasing their role in sensitive analytical methodologies (Krause, 1979).
Hydrolysis Studies
Research on the hydrolysis of similar compounds, like 4-bromo-3,5-dimethylphenyl N-methylcarbamate, provides insight into their degradation pathways and reaction kinetics. Such studies are essential for understanding the environmental fate and breakdown of these compounds (Ben Attig et al., 2017).
Synthesis of Related Compounds
This compound is also a precursor in the synthesis of various related compounds. For instance, its derivatives have been used in the synthesis of cyclic carbamates and other potentially useful compounds, highlighting its versatility in organic synthesis (Okonya et al., 2002).
Biological Activity
There's ongoing research into the biological activity of this compound derivatives. Some synthesized derivatives have shown fungicidal activities against various pathogens, indicating their potential use in agricultural and pharmaceutical applications (Wei-dong et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl N-(2-bromo-4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(10)5-6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMRCPQVSZQRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




